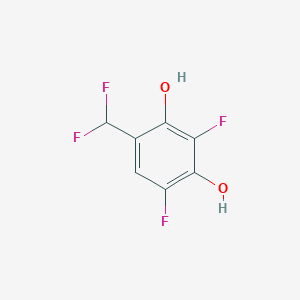
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol is an organofluorine compound characterized by the presence of difluoromethyl and difluoro groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol typically involves difluoromethylation reactions. One common method is the nucleophilic transfer of a difluoromethyl group using reagents like TMS-CF2H. This reaction can be carried out under mild conditions and offers good functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound often involve late-stage difluoromethylation processes. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted benzene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
科学研究应用
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials with improved properties such as increased stability and solubility
作用机制
The mechanism of action of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and exert therapeutic effects .
相似化合物的比较
Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a difluoromethyl group.
Difluoromethylphenol: Similar structure but with different substitution patterns on the benzene ring.
Fluorobenzene: Contains a single fluorine atom attached to the benzene ring.
Uniqueness
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct chemical properties. These properties include enhanced metabolic stability, increased lipophilicity, and the ability to form strong hydrogen bonds, making it a valuable compound in various applications .
属性
分子式 |
C7H4F4O2 |
|---|---|
分子量 |
196.10 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-2,6-difluorobenzene-1,3-diol |
InChI |
InChI=1S/C7H4F4O2/c8-3-1-2(7(10)11)5(12)4(9)6(3)13/h1,7,12-13H |
InChI 键 |
PTJDRVPXZFNVLY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)O)F)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


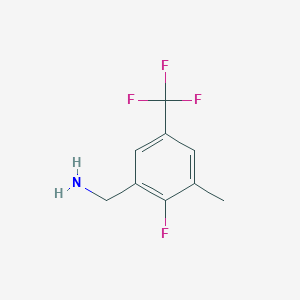

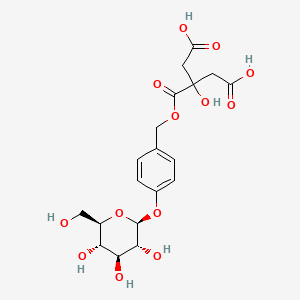
![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)


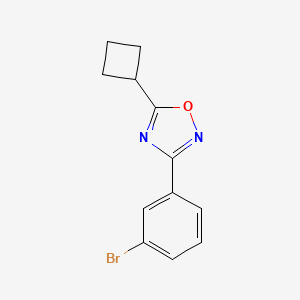

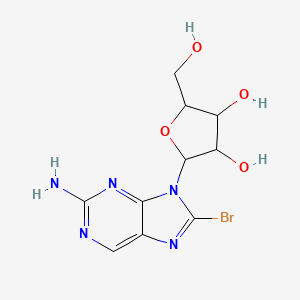
![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)




